1,4-Dimethylpiperazine

Description

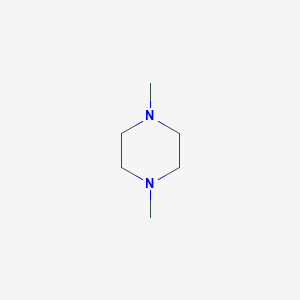

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-3-5-8(2)6-4-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYPXQSKLGGKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051544 | |

| Record name | 1,4-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Piperazine, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

5.22 [mmHg] | |

| Record name | N,N'-Dimethylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-58-1 | |

| Record name | 1,4-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF146U602L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dimethylpiperazine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1,4-Dimethylpiperazine, a versatile molecule with significant applications in industrial and research settings. This document details its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a six-membered piperazine ring with methyl groups attached to both nitrogen atoms at positions 1 and 4.[1] This substitution pattern influences its chemical reactivity and physical properties compared to unsubstituted piperazine.[1]

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | N,N'-dimethylpiperazine, Lupetazine, Texacat DMP[3][4] |

| CAS Number | 106-58-1[2][5] |

| Molecular Formula | C₆H₁₄N₂[2] |

| Molecular Weight | 114.19 g/mol [2] |

| InChI Key | RXYPXQSKLGGKOL-UHFFFAOYSA-N[4] |

| SMILES | CN1CCN(CC1)C[2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine odor.[1] Its physical and chemical properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 131-132 °C at 750 mmHg[3] |

| Melting Point | -1 °C |

| Density | 0.844 g/cm³ at 25 °C[3] |

| Flash Point | 21 °C (69.8 °F)[6] |

| Solubility | Miscible with water and many organic solvents[1] |

| pKa (conjugate acid) | pKa1: 4.63, pKa2: 8.54[7] |

| Vapor Pressure | 20 hPa at 20 °C |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

3.1.1. Eschweiler-Clarke Reaction

This classic method involves the N-methylation of piperazine using formaldehyde as the carbon source and formic acid as the reducing agent.[1]

Experimental Protocol:

-

In a reaction vessel, add piperazine to an aqueous solution of formaldehyde while stirring and maintaining the temperature below 50°C by cooling.

-

Slowly add sulfuric acid to the mixture.

-

Carefully add formic acid dropwise, controlling the rate to manage the evolution of carbon dioxide.

-

Maintain the reaction temperature between 40°C and 60°C. The reaction proceeds at atmospheric pressure.[1]

-

Upon completion of the reaction, isolate and purify the this compound by distillation.[1]

3.1.2. Industrial Synthesis from N-Methyldiethanolamine

This industrial method involves the reaction of N-methyldiethanolamine with monomethylamine over a catalyst in a fixed-bed reactor.[8]

Experimental Protocol:

-

Mix N-methyldiethanolamine, hydrogen, and monomethylamine in the desired molar ratio (e.g., 1:6:2.05).[8]

-

Introduce the mixture into a tubular fixed-bed reactor filled with a suitable catalyst (e.g., rare earth element modified copper-based composite catalyst).[8]

-

Gasify the raw materials in the reactor at a high temperature (e.g., 260 °C).[8]

-

The mixed gas of the raw materials contacts the catalyst and reacts under pressure (e.g., 3.5 MPa) to form a mixture containing this compound.[8]

-

Condense and collect the reaction mixture.

-

Purify the product by reduced pressure distillation to obtain high-purity this compound.[8]

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]

-

Instrument Parameters:

-

Spectrometer: 300 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-10 ppm.

-

Temperature: 298 K.[3]

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID).

-

Perform a Fourier transform.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals.[3]

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

-

Sample Preparation (Neat Liquid): Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[2] Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.[2][9]

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or ATR crystal.

-

Place the prepared sample in the FTIR spectrometer.

-

Pass a beam of infrared radiation through the sample.

-

The detector measures the transmitted radiation.[2]

-

-

Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum, which is then corrected using the background spectrum.[2]

3.2.3. Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in an organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute an aliquot of this solution with the same or a compatible solvent.[10]

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and analysis of a pure compound.[2]

-

Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak and the fragmentation pattern.[11]

Applications in Research and Industry

This compound is a versatile compound with numerous applications.

-

Polyurethane Catalyst: It is widely used as a catalyst in the production of polyurethane foams.[12] It can act as a delayed-action catalyst, which is beneficial for in-mold flowability.[12]

-

Chemical Intermediate: It serves as a building block in the synthesis of various organic compounds, including cationic surfactants, pharmaceutical intermediates, and agrochemicals.[1]

-

CO₂ Capture: Amine solutions containing piperazine derivatives are used for CO₂ and H₂S scrubbing from gas streams.

-

Anthelmintic Properties: Historically, piperazine and its derivatives have been used as anthelmintic agents.[3] Their mode of action is generally by paralyzing parasites, allowing the host to expel them. This is thought to occur through agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor in nematodes.[3][13]

Safety and Handling

This compound is a flammable liquid and is corrosive.[14] It can cause severe skin burns and eye damage.[14] It is also harmful if swallowed.[14]

Handling Precautions:

-

Wear protective clothing, goggles, and gloves.[6]

-

Use in a well-ventilated area or under a chemical fume hood.[11]

-

Keep away from heat, sparks, and open flames.[11]

-

Ground all equipment to prevent static discharge.[11]

-

Store in a cool, dry, well-ventilated area in tightly closed containers.[6]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[11]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[6]

-

Ingestion: Do not induce vomiting. Call a physician immediately.[11]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications, further investigation and optimization of the provided protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperazine, 1,4-dimethyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. kubochem.com [kubochem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN108503608B - Preparation method of 1, 4-dimethylpiperazine - Google Patents [patents.google.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. This compound | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dl.lib.uom.lk [dl.lib.uom.lk]

- 13. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental Modeling and Optimization of CO2 Absorption into Piperazine Solutions Using RSM-CCD Methodology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,4-Dimethylpiperazine

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for 1,4-Dimethylpiperazine, a pivotal structural motif in a vast array of pharmacologically active compounds.[1] The selection of an appropriate synthetic route is contingent on factors such as the desired yield, purity, cost, and scalability.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and quantitative data for key synthesis routes.

Core Synthesis Pathways

Three primary methods for the synthesis of this compound are prevalent in both laboratory and industrial settings:

-

Reductive Amination (Eschweiler-Clarke Reaction): A classic and widely used method for the N-methylation of secondary amines like piperazine.[1][2]

-

Cyclization of N-Methyldiethanolamine: An industrial process that offers a direct route to this compound from acyclic precursors.[1][3]

-

Hydrogenation of Formaldehyde-Piperazine Adduct: A method that can be tailored to produce a mixture of 1-methylpiperazine and this compound.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the prominent synthesis routes of this compound, allowing for a direct comparison of their operational conditions and efficiencies.

| Parameter | Reductive Amination (Eschweiler-Clarke) | Cyclization of N-Methyldiethanolamine |

| Target Product | This compound | This compound |

| Starting Materials | Piperazine, Formaldehyde, Formic Acid | N-Methyldiethanolamine, Monomethylamine, Hydrogen |

| Catalyst/Reagent | Formic Acid (reducing agent) | Copper-based composite catalyst |

| Reaction Temp. | 40-60 °C[1] | 220-290 °C[1][3] |

| Reaction Pressure | Atmospheric[1] | 2.0-5.0 MPa[1][3] |

| Reaction Time | Not specified | Not specified (continuous flow) |

| Reported Yield | High conversion (specific yield not stated)[1] | 42.8% - 59%[1] |

Synthesis Pathways and Mechanisms

Reductive Amination (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a robust method for the exhaustive methylation of piperazine to yield this compound.[2][5] The reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] The overall transformation is a reductive amination process that proceeds in a one-pot procedure.[2]

Mechanism:

The reaction mechanism involves the initial formation of an iminium ion from the secondary amine of piperazine and formaldehyde. This is followed by a hydride transfer from the formate anion (derived from formic acid) to the iminium ion, resulting in the methylated amine and the release of carbon dioxide.[2][5][6] This process occurs sequentially on both nitrogen atoms of the piperazine ring to form the final 1,4-dimethylated product. A key advantage of this method is that it does not produce quaternary ammonium salts.[5]

Experimental Protocol:

A general procedure for the synthesis of this compound via the Eschweiler-Clarke reaction is as follows:

-

To a reaction vessel, add piperazine to an aqueous solution of formaldehyde while stirring and maintaining the temperature below 50°C.

-

Subsequently, add sulfuric acid to the mixture.

-

Slowly add formic acid, controlling the rate to manage the evolution of carbon dioxide.

-

Maintain the reaction temperature between 40°C and 60°C.[1] The reaction proceeds at atmospheric pressure.[1]

-

Upon completion of the reaction, isolate and purify the this compound by distillation.[1]

Cyclization of N-Methyldiethanolamine

This industrial method involves the reaction of N-methyldiethanolamine with monomethylamine over a copper-based composite catalyst in a fixed-bed reactor.[1][3]

Mechanism:

While a detailed mechanistic study was not found in the provided search results, the reaction likely proceeds through a series of dehydration and intramolecular/intermolecular amination steps catalyzed by the copper-based catalyst at high temperature and pressure.

Experimental Protocol (based on Patent CN108503608B):

-

A mixture of N-methyldiethanolamine, monomethylamine, and hydrogen is prepared. The molar ratio of N-methyldiethanolamine to monomethylamine ranges from 1:2.05 to 1:7.5, and the molar ratio of N-methyldiethanolamine to hydrogen ranges from 1:3 to 1:9.[3]

-

The mixture is introduced into a tubular fixed-bed reactor filled with a rare earth element modified copper-based composite catalyst.[3]

-

The reaction is carried out at a temperature of 220-290°C and a pressure of 2.0-5.0 MPa, with a liquid hourly space velocity of 0.5-5.0 h⁻¹.[3]

-

The resulting reaction mixture containing this compound is condensed and collected.

-

The high-purity this compound product is obtained by rectification under reduced pressure.[3]

Hydrogenation of Formaldehyde-Piperazine Adduct

This process involves the reaction of formaldehyde and piperazine followed by catalytic hydrogenation. The molar ratio of formaldehyde to piperazine is a critical parameter that influences the product distribution between 1-methylpiperazine and this compound.

Mechanism:

The initial reaction between piperazine and formaldehyde forms hydroxymethylpiperazine intermediates. Subsequent catalytic hydrogenation reduces the hydroxymethyl groups to methyl groups. By controlling the stoichiometry of formaldehyde, the reaction can be directed towards the formation of either the mono- or di-methylated product.

Experimental Protocol (based on Patent US3948900A):

-

Formaldehyde and piperazine are mixed and reacted at a molar ratio of more than 1.3 to less than 2.0.[4]

-

The resulting reaction product is carried in methanol as a major solvent.[4]

-

The solution is then hydrogenated in the liquid phase at a temperature of about 60-130°C in the presence of a nickel or cobalt hydrogenation catalyst.[4]

-

The crude hydrogenated reaction product, which is free from piperazine impurity, is then subjected to fractional distillation to separate 1-methylpiperazine and this compound.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. CN108503608B - Preparation method of 1, 4-dimethylpiperazine - Google Patents [patents.google.com]

- 4. US3948900A - Preparation of 1-methylpiperazine and this compound as co-products - Google Patents [patents.google.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physical Properties of 1,4-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpiperazine is a symmetrically substituted cyclic tertiary amine that serves as a versatile building block in organic synthesis and finds applications as a catalyst, particularly in the production of polyurethane foams, and as an intermediate for cationic surfactants. Its physical properties are crucial for its handling, application in chemical reactions, and for the purification of products. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and essential safety information.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Conditions |

| Molecular Formula | C₆H₁₄N₂ | |

| Molecular Weight | 114.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | Room Temperature |

| Melting Point | -1 °C | |

| Boiling Point | 130-133 °C | 750 mmHg |

| Density | 0.844 - 0.852 g/mL | 25 °C |

| Refractive Index | 1.4463 - 1.4470 | 20 °C |

| Flash Point | 18 - 21 °C | |

| Solubility | Good solubility in water and organic solvents | |

| CAS Number | 106-58-1 |

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for the characterization and quality control of this compound. The following sections detail the methodologies for measuring its key physical constants.

Melting Point Determination

The melting point of this compound is low, and it exists as a liquid at room temperature. However, for purification purposes (e.g., fractional freezing) or for characterization at sub-ambient temperatures, the melting point is a key parameter.

Methodology: Capillary Method

-

Sample Preparation: A small amount of this compound is solidified by cooling. A sample of the solidified material is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A standard melting point apparatus equipped with a heating block, a thermometer, and a means to observe the sample is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (typically within 1-2 °C) is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting range.

Boiling Point Determination

The boiling point is a critical property for the purification of this compound by distillation and for its use in reactions at elevated temperatures.

Methodology: Distillation Method

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source.

-

Procedure:

-

A measured volume of this compound is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

-

Pressure Correction: Since the boiling point is dependent on pressure, it is crucial to record the atmospheric pressure at the time of the measurement. The boiling point can be corrected to standard pressure (760 mmHg) using a nomograph or appropriate equations if necessary.

Density Measurement

Density is an important physical property for converting between mass and volume, which is frequently required in both laboratory and industrial settings.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance are required.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately determined.

-

The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The density of water at this temperature is known.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature, and its mass is determined.

-

-

Calculation: The density of this compound is calculated using the following formula: Density of sample = (mass of sample / mass of water) × density of water

Refractive Index Measurement

The refractive index is a measure of how much light is bent when it passes through the liquid and is a valuable tool for identifying substances and assessing their purity.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is used for this measurement. The instrument should be calibrated using a standard of known refractive index.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

-

Temperature Control: The refractive index is temperature-dependent, so it is essential to record the temperature at which the measurement is made, typically controlled by a circulating water bath connected to the refractometer.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is often required for reaction setup and purification processes.

Methodology: Visual Miscibility Test

-

Procedure for Water Solubility:

-

To a test tube containing a known volume of distilled water (e.g., 1 mL), add this compound dropwise while agitating.

-

Observe for miscibility. The formation of a single, clear phase indicates solubility. The formation of two layers, cloudiness, or droplets indicates insolubility or partial solubility.

-

-

Procedure for Organic Solvent Solubility:

-

Repeat the procedure with various organic solvents (e.g., ethanol, acetone, diethyl ether, toluene) to determine its solubility profile.

-

-

Quantitative Determination: For a more quantitative measure, a known mass of this compound can be added to a known volume of solvent until saturation is reached (i.e., no more solute dissolves). The concentration of the saturated solution can then be determined, often by techniques like gas chromatography, to establish the solubility in g/100 mL or other units.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a liquid sample like this compound.

Caption: Workflow for the physical characterization of this compound.

Safety and Handling

This compound is a flammable liquid and can cause irritation to the skin, eyes, and respiratory tract. It is crucial to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use spark-proof tools and explosion-proof equipment.[6][7] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water for at least 15 minutes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, along with standardized experimental protocols for their determination. A thorough understanding of these properties is essential for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in various applications. The provided data and methodologies serve as a valuable resource for quality control, process development, and scientific research involving this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. kubochem.com [kubochem.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. This compound | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N'-Dimethylpiperazine | 106-58-1 [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

1,4-Dimethylpiperazine molecular weight and formula

An In-Depth Technical Guide on 1,4-Dimethylpiperazine

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides core technical data on this compound.

This compound is a heterocyclic organic compound. The quantitative molecular data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [1][2][3][4][5] |

| Molecular Weight | 114.19 g/mol | [1][2][5] |

The molecular formula indicates that each molecule of this compound contains six carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms. The molecular weight is a measure of the mass of one mole of the substance.[1][2][3][5]

Note: The user's request included specifications for experimental protocols and Graphviz diagrams of signaling pathways. These elements are not applicable to the presentation of basic molecular data like molecular weight and formula, which are fundamental, constant properties of a chemical compound rather than outcomes of specific experiments or components of biological pathways.

References

Navigating the Solubility Landscape of 1,4-Dimethylpiperazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dimethylpiperazine in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this guide synthesizes qualitative information from established chemical principles and related compounds to present an inferred solubility profile. Furthermore, a detailed, standardized experimental protocol is provided to empower researchers to determine precise quantitative solubility data tailored to their specific applications.

Core Principles of this compound Solubility

This compound is a cyclic tertiary amine with a molecular formula of C₆H₁₄N₂. Its structure, featuring a piperazine ring with two methyl groups on the nitrogen atoms, dictates its solubility behavior. The presence of the two nitrogen atoms with lone pairs of electrons allows for hydrogen bonding with protic solvents, while the overall non-polar hydrocarbon structure contributes to its solubility in non-polar organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility.

Sources indicate that this compound is miscible with water and exhibits good solubility in common organic solvents.[1] One source specifies its solubility in water as 100% w/w, which is indicative of miscibility.[2]

Inferred Solubility Profile

Based on its chemical structure and available qualitative descriptions, the following table summarizes the inferred solubility of this compound in a range of common organic solvents. It is crucial to note that these are qualitative predictions, and experimental verification is necessary for precise quantitative values.

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High / Miscible | The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, leading to strong interactions with protic solvents.[3] |

| Polar Aprotic | Acetone, Acetonitrile | High | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar C-N bonds in this compound. 2,5-Dimethylpiperazine, a similar compound, is soluble in acetone.[4] |

| Non-Polar | Hexane, Toluene | Moderate to High | The hydrocarbon backbone and methyl groups of this compound contribute to van der Waals interactions with non-polar solvents. |

| Ethers | Diethyl Ether | Moderate | While less polar than other solvents, the ether oxygen can act as a hydrogen bond acceptor. However, piperazine itself has poor solubility in diethyl ether, suggesting moderate solubility for its dimethyl derivative.[3][5] |

Experimental Protocol for Determining Solubility

To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method is a widely accepted and robust technique.[3] The following protocol provides a detailed methodology for its implementation.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid after equilibration is crucial.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. A preliminary study can be conducted to determine the optimal equilibration time.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the respective solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method (e.g., GC-FID or HPLC-UV).

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the determined concentration.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers and drug development professionals, obtaining accurate solubility data is a critical step in formulation, process development, and ensuring the efficacy and bioavailability of new chemical entities.

References

An In-depth Technical Guide to 1,4-Dimethylpiperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dimethylpiperazine (CAS No: 106-58-1), a key heterocyclic compound with significant applications in pharmaceuticals, polymer chemistry, and organic synthesis. This document consolidates critical physicochemical data, detailed experimental protocols for its synthesis, and an examination of its biological mechanism of action, particularly its role as an anthelmintic agent. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Core Compound Identification

Physicochemical and Safety Data

The properties of this compound are summarized below. It is a flammable, corrosive, and water-soluble liquid, requiring careful handling in a laboratory or industrial setting.[1][2][9]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 131-133 °C | [3][4][10] |

| Melting Point | -1 °C | [4][10] |

| Density | 0.844 g/mL at 25 °C | [3][4][10] |

| Flash Point | 20-21.5 °C (68-70.7 °F) | [3][10] |

| Refractive Index | 1.4453 - 1.4473 at 20 °C | [10][11] |

| Water Solubility | Miscible | [12] |

| Vapor Pressure | 7.5 mmHg at 25 °C | [10] |

| pKa (Conjugate Acid) | pKa₁: 4.63, pKa₂: 8.54 | [12][13] |

Table 2: Toxicological and Safety Data

| Parameter | Value | Species | Source(s) |

| Oral LD50 | 2800 mg/kg | Rat | [1][2][12] |

| Dermal LD50 | 3000 mg/kg | Rabbit | [1][2][12] |

| Hazard Statements | H225, H302, H314 | N/A | [1][9] |

| GHS Pictograms | Flammable, Corrosive, Harmful | N/A | [1][12] |

Table 3: Spectral Data Summary

| Technique | Key Identifiers / Data Source |

| ¹H NMR | Spectra available in chemical databases.[6][10][14] |

| ¹³C NMR | Spectra available in chemical databases.[6][10] |

| Mass Spectrometry (MS) | Top peaks at m/z 43, 114, 42. Data available from NIST.[6][8] |

| Infrared (IR) Spectroscopy | Spectra available from NIST and other chemical suppliers.[4][6][8][10] |

Experimental Protocols

This compound can be synthesized through several routes. The following protocols describe two common laboratory- and industrial-scale methods: reductive amination of piperazine and catalytic hydrogenation.

Synthesis via Reductive Amination (Eschweiler-Clarke Reaction)

This classic method provides a reliable route to this compound from piperazine using formaldehyde as the carbon source and formic acid as the reducing agent.[3]

Materials:

-

Piperazine

-

Aqueous Formaldehyde (37% solution)

-

Formic Acid

-

Sulfuric Acid (optional, for pH control)

-

Sodium Hydroxide (for basification)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine to an aqueous solution of formaldehyde. The addition should be performed while cooling the vessel in an ice bath to maintain the temperature below 50°C.

-

Acidification & Reduction: Slowly add sulfuric acid, followed by the dropwise addition of formic acid. The rate of formic acid addition must be controlled to manage the evolution of carbon dioxide gas.

-

Reaction: Once the additions are complete, heat the mixture to a temperature between 40°C and 60°C and maintain for several hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully basify the solution to a pH > 12 by the slow addition of solid sodium hydroxide or a concentrated aqueous solution, ensuring the mixture is kept cool in an ice bath.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product three times with diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by fractional distillation to obtain pure this compound.[3]

Caption: Experimental workflow for the synthesis of this compound.

Synthesis via Catalytic Hydrogenation

This industrial method co-produces 1-methylpiperazine and this compound via the catalytic hydrogenation of the reaction product between formaldehyde and piperazine.[7]

Materials:

-

Formalin (37% formaldehyde solution)

-

Piperazine

-

Methanol

-

Powdered Nickel Catalyst (e.g., Harshaw Ni-1404)

-

Hydrogen Gas

Procedure:

-

Admixture Preparation: To a stainless steel kettle (reactor), charge 72.9 gram moles of 37% formalin.

-

Piperazine Addition: Prepare a solution of 52.2 gram moles of piperazine in methanol. Introduce this solution into the reactor over a period of one hour, with cooling to maintain the temperature of the admixture between 35-40°C. The final formaldehyde-to-piperazine molar ratio should be approximately 1.4:1.

-

Catalyst and Hydrogenation Setup: Add the powdered nickel catalyst to the admixture. Seal the reactor and pressurize to 50 psig with hydrogen gas.

-

Hydrogenation Reaction: Heat the reactor to 78-94°C while stirring the admixture. Maintain the pressure at 50 psig by intermittently introducing hydrogen until consumption ceases (approximately 4 hours).

-

Isolation: After the reaction is complete, cool the reactor, vent the excess pressure, and remove the product mixture.

-

Purification: Filter the mixture to remove the catalyst. The resulting filtrate, containing a mixture of 1-methylpiperazine and this compound, can then be separated by fractional distillation to isolate the pure products.[7]

Biological Activity and Signaling Pathway

This compound is a derivative of piperazine, a compound class historically used in anthelmintic therapies to treat parasitic worm infections. Their mechanism of action involves paralyzing the parasites, which allows the host's body to expel them.

The neuromuscular effects are mediated through the compound's agonist activity on inhibitory γ-aminobutyric acid (GABA) receptors in the nematode's neuromuscular junctions.[15]

Mechanism of Action:

-

Agonist Binding: Piperazine derivatives, acting as GABA agonists, bind to and activate GABA-gated chloride channels (GABA-A receptors) on the parasite's muscle cell membranes.

-

Ion Channel Opening: This binding event opens the chloride ion (Cl⁻) channels.

-

Hyperpolarization: The influx of Cl⁻ ions into the muscle cell causes hyperpolarization of the cell membrane, making it less excitable.

-

Flaccid Paralysis: This reduced excitability prevents muscle contraction, leading to a state of flaccid paralysis in the parasite.

-

Expulsion: The paralyzed worm is unable to maintain its position in the host's gut and is subsequently expelled.

The selectivity of this action is due to differences between the GABA receptors of the parasite and its vertebrate host. In vertebrates, GABA is primarily used in the central nervous system, and the isoform of the GABA receptor in helminths differs from that of vertebrates.

Caption: Mechanism of action of this compound as an anthelmintic.

Applications in Research and Development

Beyond its historical use, this compound serves as a versatile building block and catalyst in modern chemistry.

-

Drug Development: The piperazine ring is a common scaffold in medicinal chemistry. This compound is used as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and antidepressants, where its structure can enhance solubility and bioavailability. It has also found utility as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs), an emerging class of drugs for targeted protein degradation.

-

Polymer Chemistry: It is widely employed as a catalyst, particularly for the production of polyurethane foams.[13]

-

Industrial Applications: It is also used as an intermediate for cationic surfactants, a corrosion inhibitor, and in fluids for CO₂ and H₂S scrubbing.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN108503608B - Preparation method of 1, 4-dimethylpiperazine - Google Patents [patents.google.com]

- 6. This compound | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3948900A - Preparation of 1-methylpiperazine and this compound as co-products - Google Patents [patents.google.com]

- 8. Piperazine, 1,4-dimethyl- [webbook.nist.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. N,N'-Dimethylpiperazine | 106-58-1 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. N,N'-Dimethylpiperazine(106-58-1) 1H NMR [m.chemicalbook.com]

- 15. Caenorhabditis elegans neuromuscular junction: GABA receptors and ivermectin action - PubMed [pubmed.ncbi.nlm.nih.gov]

spectral data of 1,4-Dimethylpiperazine (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectral Data of 1,4-Dimethylpiperazine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 106-58-1).[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed spectral information, experimental protocols, and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its molecular structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is relatively simple, showing two main signals corresponding to the methyl and methylene protons.

| Signal Assignment | Chemical Shift (δ) in ppm | Solvent |

| Methylene Protons (-CH₂-) | 2.45 | CDCl₃ |

| Methyl Protons (-CH₃) | 2.288 | CDCl₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum further confirms the structure with two distinct signals for the two types of carbon atoms present in the molecule.

| Signal Assignment | Chemical Shift (δ) in ppm | Solvent |

| Methylene Carbons (-CH₂-) | 55.9 | CDCl₃ |

| Methyl Carbons (-CH₃) | 46.39 | CDCl₃ |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in about 0.5 mL of deuterated chloroform (CDCl₃).[6] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[6]

-

Instrumentation : Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 90 MHz, 300 MHz, or higher.[3][6][7]

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.[6]

-

Number of Scans : 16 to 64 scans are typically accumulated to ensure a good signal-to-noise ratio.[6]

-

Acquisition Time : 2-4 seconds.[6]

-

Relaxation Delay : A delay of 1-5 seconds between scans allows for full relaxation of the protons.[6]

-

Spectral Width : A spectral width of 10-15 ppm is generally sufficient.[6]

-

Temperature : The experiment is conducted at a constant temperature, typically 298 K.[6]

-

-

Data Processing : The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and the baseline is corrected. The chemical shifts are calibrated relative to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-N bond vibrations.

IR Spectral Data

The key IR absorption bands for this compound are summarized below.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 2940 - 2800 | C-H Stretch (Aliphatic) | Strong |

| 1450 | C-H Bend (Methylene) | Medium |

| 1290 | C-N Stretch | Medium |

| 1150 | C-N Stretch | Medium |

| 1010 | C-C Stretch | Medium |

Experimental Protocol for IR Spectroscopy

FT-IR spectra can be obtained using the following methodology:

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be recorded as a thin liquid film.[3][5] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a solvent like carbon tetrachloride (CCl₄) can be used.[3]

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates (or solvent) is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting interferogram is converted into a spectrum (transmittance vs. wavenumber) via a Fourier transform.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Mass Spectral Data (Electron Ionization)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 114 | 35 | [M]⁺ (Molecular Ion) |

| 70 | 100 | [C₄H₈N]⁺ |

| 58 | 45 | [C₃H₈N]⁺ |

| 44 | 55 | [C₂H₆N]⁺ |

| 42 | 50 | [C₂H₄N]⁺ |

Experimental Protocol for Mass Spectrometry

A typical GC-MS protocol for the analysis of this compound is as follows:

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Gas Chromatography (GC) Conditions :

-

Injection : A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used for separation.

-

Temperature Program : The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer : A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range : The mass-to-charge ratio (m/z) is scanned over a range, for example, from 35 to 200 amu.

-

Visualizations

General Workflow for Spectral Analysis

Caption: A logical workflow for the spectral analysis of a chemical compound.

Proposed Mass Spectrometry Fragmentation of this compound

References

- 1. Piperazine, 1,4-dimethyl- [webbook.nist.gov]

- 2. This compound | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Piperazine, 1,4-dimethyl- [webbook.nist.gov]

- 5. N,N'-Dimethylpiperazine | 106-58-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Basicity and pKa of 1,4-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of 1,4-dimethylpiperazine, a compound of significant interest in pharmaceutical and materials science. This document outlines the fundamental principles governing its basicity, presents critically evaluated pKa data, and details the experimental methodologies for their determination.

Introduction to this compound

This compound is a tertiary amine featuring a piperazine ring scaffold with methyl groups attached to both nitrogen atoms. Its chemical structure, with two basic nitrogen centers, dictates its proton-accepting ability in solution, a critical parameter influencing its reactivity, solubility, and utility in various applications, including as a catalyst and a building block in organic synthesis. The basicity of this compound is quantitatively expressed by the pKa values of its conjugate acids.

Basicity and Protonation Equilibria

As a diamine, this compound can accept two protons in a stepwise manner. The equilibrium for each protonation step is described by a distinct acid dissociation constant (Ka) for the corresponding conjugate acid, more commonly expressed in its logarithmic form, pKa.

The two protonation steps are as follows:

-

First Protonation: DMP + H₂O ⇌ DMP-H⁺ + OH⁻

-

Second Protonation: DMP-H⁺ + H₂O ⇌ DMP-H₂²⁺ + OH⁻

The pKa values associated with these equilibria are crucial for predicting the protonation state of this compound at a given pH. The first pKa (pKa₁) corresponds to the dissociation of the dicationic acid (DMP-H₂²⁺), and the second pKa (pKa₂) corresponds to the dissociation of the monocationic acid (DMP-H⁺).

The relationship between the protonation states of this compound can be visualized through the following logical diagram:

Caption: Protonation equilibria of this compound.

Quantitative pKa Data

The pKa values for this compound have been experimentally determined and are summarized in the table below. These values are essential for understanding and predicting the behavior of the molecule in acidic and basic environments.

| Parameter | Value | Temperature (°C) | Reference |

| pKa₁ | 4.63 | 25 | [1][2] |

| pKa₂ | 8.54 | 25 | [1] |

Note: pKa₁ refers to the dissociation of the dicationic acid, and pKa₂ refers to the dissociation of the monocationic acid.

The electron-donating nature of the two methyl groups on the nitrogen atoms influences the basicity of this compound compared to its parent compound, piperazine.

Experimental Determination of pKa

The pKa values of this compound can be reliably determined using several analytical techniques, with potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. A study on the pKa values of various piperazines, including this compound, utilized this method.[3]

This protocol is a representative procedure for the determination of the pKa values of a diamine like this compound.

-

Preparation of Solutions:

-

Analyte Solution: Prepare an aqueous solution of this compound of a known concentration (e.g., 0.01 M).

-

Titrant: Prepare a standardized solution of a strong acid, typically hydrochloric acid (HCl), of a known concentration (e.g., 0.1 M).

-

Ionic Strength Adjuster: Prepare a solution of a neutral salt, such as potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.

-

-

Instrumentation Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume of the this compound solution into a titration vessel equipped with a magnetic stirrer.

-

Add the ionic strength adjuster to the analyte solution.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the this compound solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa values can be determined from the pH at the half-equivalence points. For a diprotic base, the pKa values of the conjugate acids correspond to the pH at 50% and 150% of the volume of the first equivalence point.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to accurately determine the equivalence points.

-

The following diagram illustrates a general workflow for pKa determination by potentiometric titration:

Caption: A generalized workflow for determining pKa values using potentiometric titration.

NMR Spectroscopy

NMR spectroscopy can also be employed to determine pKa values by monitoring the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH. The chemical shift of a nucleus near a basic site will change as the site becomes protonated.

This protocol outlines a general procedure for pKa determination by NMR.

-

Sample Preparation:

-

Prepare a series of buffer solutions with a range of known pH values that span the expected pKa values of this compound.

-

Dissolve a small, constant amount of this compound in each buffer solution. Deuterated solvents (e.g., D₂O) are typically used.

-

Add a small amount of an internal standard with a pH-independent chemical shift (e.g., DSS or TSP) to each sample for referencing.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Ensure that the spectral parameters (e.g., number of scans, relaxation delay) are consistent across all samples.

-

-

Data Analysis:

-

Identify a proton signal in the ¹H NMR spectrum of this compound that shows a significant change in chemical shift as a function of pH. The protons on the carbons adjacent to the nitrogen atoms are often suitable.

-

Plot the chemical shift (δ) of the chosen proton against the pH of the solutions.

-

The resulting data should form a sigmoidal curve.

-

Fit the data to the following equation to determine the pKa: δ = (δB + δBH⁺ * 10(pKa - pH)) / (1 + 10(pKa - pH)) where δ is the observed chemical shift, δB is the chemical shift of the unprotonated species, and δBH⁺ is the chemical shift of the protonated species. The pKa is the pH at the inflection point of the curve. For a diamine, this analysis would be performed for both protonation steps.

-

Conclusion

The basicity and pKa values of this compound are fundamental physicochemical properties that are critical for its application in research and industry. This guide has provided a detailed overview of these properties, including quantitative data and the experimental protocols for their determination. A thorough understanding of the concepts presented herein is essential for professionals working with this versatile compound.

References

The Genesis of a Core Synthetic Building Block: A Technical History of 1,4-Dimethylpiperazine Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpiperazine, a symmetrically disubstituted piperazine derivative, is a vital intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and polymers.[1] Its utility as a building block for antipsychotics, antidepressants, and antimicrobial agents underscores the importance of efficient and well-understood synthetic routes.[1] This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound, presenting key methodologies, quantitative data, and detailed experimental protocols for seminal techniques.

Historical Perspective and Evolution of Synthetic Methodologies

The synthesis of this compound first gained prominence in the mid-20th century amidst broader research into piperazine derivatives for pharmaceutical applications.[1] Early methods focused on the direct alkylation of the piperazine ring, while later industrial processes prioritized efficiency, yield, and atom economy.

Early Explorations: Alkylation of Piperazine

One of the earliest documented methods for preparing N,N'-disubstituted piperazines involved the direct alkylation of piperazine using aldehydes in the presence of a reducing agent. A notable example of this approach was published in 1935 by W. T. Forsee, Jr., and C. B. Pollard. Their work detailed the synthesis of N,N'-Dimethylpiperazine by reacting piperazine with formaldehyde using either zinc and hydrochloric acid or formic acid as the reducing agent. This method, while historically significant, often resulted in a mixture of products and required careful purification.

The Rise of Reductive Amination: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction, a well-established method for the N-methylation of amines, was adapted for the synthesis of this compound. This classic reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by formate. A key advantage of this method is that it prevents the formation of quaternary ammonium salts.

Later modifications to the Eschweiler-Clarke process aimed to improve yields and reduce costs. For instance, sulfuric acid was substituted for a portion of the more expensive formic acid.

Industrial-Scale Production: Catalytic Hydrogenation and Cyclization Routes

With the increasing demand for this compound, more efficient and scalable industrial processes were developed.

1. Catalytic Hydrogenation of Formaldehyde and Piperazine:

Processes for the preparation of 1-methylpiperazine and this compound as co-products via the catalytic hydrogenation of the reaction product of formaldehyde and piperazine became well-established in the chemical industry.[1] These procedures generally involve reacting formaldehyde and piperazine in an aqueous medium, followed by hydrogenation of the crude product in the presence of a hydrogenation catalyst under mild conditions.[1] A significant improvement in this process involved the use of methanol as the major solvent and a nickel or cobalt hydrogenation catalyst, which yielded a crude product free of piperazine impurity.[1]

2. Cyclization of N-Methyldiethanolamine:

An important industrial route to this compound involves the cyclization of N-methyldiethanolamine in the presence of monomethylamine and hydrogen over a catalyst in a fixed-bed reactor.[2][3] This method offers a continuous process with high yields and purity.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthesis methods described.

Table 1: Catalytic Hydrogenation of Formaldehyde and Piperazine

| Parameter | Value | Reference |

| Reactants | Piperazine, Formaldehyde | [1] |

| Solvent | Methanol (major), Water (minor) | [1] |

| Catalyst | Nickel or Cobalt | [1] |

| Formaldehyde:Piperazine Molar Ratio | > 1.3 to < 2.0 | [1] |

| Temperature | 60 - 130 °C | [1] |

| Pressure | 50 psig | [1] |

| Reaction Time | 2 - 6 hours | [1] |

| Yield of this compound | 41.7 - 43.6% (co-product with 1-methylpiperazine) | [1] |

| Purity | Free of piperazine impurity | [1] |

Table 2: Cyclization of N-Methyldiethanolamine

| Parameter | Value | Reference |

| Reactants | N-Methyldiethanolamine, Monomethylamine, Hydrogen | [3] |

| Catalyst | Copper-based composite | [2] |

| N-Methyldiethanolamine:Monomethylamine Molar Ratio | 1:2.05 to 1:7.5 | [3] |

| N-Methyldiethanolamine:Hydrogen Molar Ratio | 1:3 to 1:9 | [3] |

| Temperature | 220 - 290 °C | [3] |

| Pressure | 2.0 - 5.0 MPa | [3] |

| Liquid Hourly Space Velocity | 0.5 - 5.0 h⁻¹ | [3] |

| Yield | 42.8 - 59% | [3] |

| Purity | 97.5 - 98.1 wt% | [3] |

Table 3: Reductive Amination (Eschweiler-Clarke Reaction)

| Parameter | Value | Reference |

| Reactants | Piperazine, Formaldehyde, Formic Acid | [2] |

| Reducing Agent | Formic Acid | [2] |

| Temperature | 40 - 60 °C | [2] |

| Pressure | Atmospheric | [2] |

| Conversion | High (specific yield not stated) | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on the improved process described in U.S. Patent 3,948,900.[1]

Materials:

-

Piperazine

-

37% Formalin (aqueous formaldehyde solution)

-

Methanol

-

Powdered nickel hydrogenation catalyst (e.g., Harshaw Ni-0104)

-

Hydrogen gas

Procedure:

-

In a suitable reaction vessel, a solution of piperazine in methanol is prepared.

-

37% formalin is added to the piperazine solution at a controlled rate to maintain the temperature between 30-40°C with cooling. The molar ratio of formaldehyde to piperazine should be between 1.3:1 and 2.0:1.

-

The resulting reaction product slurry is transferred to an autoclave containing the powdered nickel hydrogenation catalyst.

-

The autoclave is sealed and purged with hydrogen.

-

The mixture is heated to 90°C under a hydrogen pressure of 50 psig.

-

The hydrogenation is continued with intermittent hydrogen introduction to maintain the pressure until the consumption of hydrogen ceases (typically 2-6 hours).

-

After cooling and venting, the catalyst is filtered off.

-

The resulting solution containing 1-methylpiperazine and this compound can be separated by fractional distillation.

Protocol 2: Synthesis of this compound via Cyclization of N-Methyldiethanolamine

This protocol is based on the industrial method described in Chinese Patent CN108503608B.[3]

Materials:

-

N-Methyldiethanolamine

-

Monomethylamine

-

Hydrogen

-

Copper-based composite catalyst

Procedure:

-

N-methyldiethanolamine, monomethylamine, and hydrogen are mixed in a molar ratio of 1:2.05:6.

-

The mixture is introduced into a tubular fixed-bed reactor filled with the copper-based composite catalyst.

-

The reaction is carried out at a temperature of 260°C and a pressure of 3.5 MPa, with a liquid hourly space velocity of 3 h⁻¹.

-

The resulting mixture containing this compound is collected.

-

The high-purity this compound product is obtained by rectification under reduced pressure.

Protocol 3: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a general procedure based on the classic Eschweiler-Clarke reaction.[2]

Materials:

-

Piperazine

-

Aqueous formaldehyde solution

-

Formic acid

-

Sulfuric acid (optional, as a cost-saving measure)

Procedure:

-

To a reaction vessel, add piperazine to an aqueous solution of formaldehyde while stirring and cooling to maintain the temperature below 50°C.

-

Slowly add sulfuric acid (if used).

-

Slowly add formic acid, controlling the rate to manage the evolution of carbon dioxide.

-

The reaction mixture is then maintained at a temperature between 40°C and 60°C until the reaction is complete.

-

The this compound can be isolated and purified by distillation after basification and extraction.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.

Caption: Overview of major synthetic routes to this compound.

Caption: Experimental workflows for industrial synthesis of this compound.

References

Theoretical Exploration of 1,4-Dimethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethylpiperazine, a symmetrically substituted cyclic diamine, serves as a crucial scaffold in medicinal chemistry and a model system for stereoelectronic and conformational analysis. This in-depth technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its conformational landscape, electronic properties, and the dynamics of nitrogen inversion. By summarizing key quantitative data from computational studies and outlining detailed experimental and theoretical protocols, this document aims to be an essential resource for researchers engaged in the study and application of piperazine derivatives.

Introduction

The piperazine ring is a ubiquitous structural motif in a vast array of biologically active compounds. The addition of methyl groups at the nitrogen atoms, as in this compound, introduces fascinating conformational and stereoelectronic effects that significantly influence its chemical behavior and interaction with biological targets. Understanding the three-dimensional structure, conformational preferences, and energy barriers to interconversion is paramount for the rational design of novel therapeutics and functional molecules.

Theoretical and computational chemistry provide powerful tools to elucidate these molecular properties at a level of detail often inaccessible through experimental methods alone. This guide synthesizes the findings from various theoretical investigations, offering insights into the geometry, stability, and electronic nature of this compound's conformers.

Conformational Analysis

The six-membered piperazine ring, analogous to cyclohexane, predominantly adopts non-planar conformations to alleviate angle and torsional strain. The principal low-energy conformations are the chair, boat, and twist-boat forms. The presence of two nitrogen atoms and their lone pairs, along with the N-methyl substituents, dictates the relative stabilities of these conformers.

Chair Conformation

The chair conformation is generally the most stable for six-membered rings. In this compound, two chair conformers are possible, differing in the axial or equatorial orientation of the N-methyl groups. However, due to the symmetry of the molecule, these are degenerate. The key dynamic process is not ring inversion in the traditional sense but rather nitrogen inversion.

Boat and Twist-Boat Conformations

While higher in energy than the chair form, boat and twist-boat conformations are important as they represent transition states or local minima on the potential energy surface for conformational interconversions. The twist-boat conformation is typically more stable than the true boat form as it relieves some of the steric strain from the "flagpole" interactions present in the boat.

Quantitative Conformational Data

The following tables summarize the available quantitative data on the geometry and relative energies of this compound conformers. It is important to note that comprehensive high-level computational studies specifically on this compound are limited in the public domain. Therefore, data from analogous systems and studies using older computational methods are included for completeness and context.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| Chair | MNDO | - | 0.0 |

| Twist-Boat | - | - | Not Reported |

| Boat (Transition State) | MNDO | - | 5.9 |

Data extracted from a semi-empirical MNDO study. More recent high-level calculations are needed for greater accuracy.